5-((4-Azido-3-iodobenzamido)methyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide
Description
LY-2318912 is a small molecule drug initially developed by Eli Lilly & Co. It is known for its role as a fatty acid amide hydrolase (FAAH) modulator, specifically targeting anandamide amidohydrolase . This compound is currently in the preclinical stage of development .
Properties
Molecular Formula |
C12H12IN9O2 |
|---|---|
Molecular Weight |
441.19 g/mol |
IUPAC Name |
5-[[(4-azido-3-iodobenzoyl)amino]methyl]-N,N-dimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C12H12IN9O2/c1-21(2)12(24)22-10(17-19-20-22)6-15-11(23)7-3-4-9(16-18-14)8(13)5-7/h3-5H,6H2,1-2H3,(H,15,23) |
InChI Key |
QJNXEOBTVAWQME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C(=NN=N1)CNC(=O)C2=CC(=C(C=C2)N=[N+]=[N-])I |
Origin of Product |
United States |
Chemical Reactions Analysis
LY-2318912 is a potent, competitive inhibitor of anandamide uptake with an IC50 of 7.27 nM . It shows high affinity against the anandamide transporter binding site with a Kd of 7.62 nM . The compound primarily undergoes inhibition reactions, targeting the FAAH enzyme to prevent the breakdown of anandamide .
Scientific Research Applications
LY-2318912 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. As a FAAH modulator, it is involved in the regulation of endocannabinoid signaling pathways . This makes it a valuable tool for studying the physiological and pathological roles of endocannabinoids. In medicine, LY-2318912 could be explored for its potential therapeutic applications in conditions such as pain, anxiety, and inflammation .
Mechanism of Action
LY-2318912 exerts its effects by inhibiting the FAAH enzyme, which is responsible for the degradation of bioactive fatty acid amides like anandamide . By preventing the breakdown of anandamide, LY-2318912 enhances the signaling functions of this endogenous cannabinoid . This modulation of the endocannabinoid system can have various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
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